ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, substituted with various functional groups such as an ethyl ester, a trifluoromethyl group, and an acetamido group. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Acetamido Group Addition: The acetamido group is incorporated through an acylation reaction, where an acyl chloride or anhydride reacts with an amine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetamido group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Thienopyridazine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Molecules containing the trifluoromethyl group, which imparts unique chemical and biological properties.
Acetamido Derivatives: Compounds with acetamido groups that exhibit similar reactivity and biological activities.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 5-[2-(3-methylphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the realms of anti-inflammatory, antiviral, and anticancer properties. This article aims to consolidate the available research findings regarding its biological activity, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential therapeutic applications.
1. Antiviral Activity
Recent research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, related thieno[3,4-d]pyridazine derivatives have shown effectiveness against various viral pathogens. A study demonstrated that certain derivatives could inhibit the replication of the hepatitis C virus (HCV) at concentrations between 10–100 μg/mL .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be around 5 μM and 7 μM respectively, indicating a significant level of activity against these cancer types .
3. Anti-inflammatory Properties
The compound's anti-inflammatory properties are attributed to its ability to inhibit key signaling pathways involved in inflammation. Specifically, it has been noted to act as a p38 MAP kinase inhibitor, which plays a crucial role in the inflammatory response. This mechanism suggests potential applications in treating conditions characterized by excessive inflammation .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
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Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, derivatives of the compound were tested for their ability to inhibit viral replication in cell cultures. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. -
Case Study 2: Cancer Cell Line Testing
The compound was subjected to testing against various cancer cell lines. The results showed not only cytotoxicity but also induced apoptosis in treated cells, suggesting a mechanism that warrants further investigation for potential therapeutic use.
Properties
IUPAC Name |
ethyl 5-[[2-(3-methylphenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O4S/c1-3-35-24(34)21-18-13-36-22(29-19(32)12-15-6-4-5-14(2)11-15)20(18)23(33)31(30-21)17-9-7-16(8-10-17)25(26,27)28/h4-11,13H,3,12H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNIAGOODSKRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.